molecular formula C10H12 B1670491 Dicyclopentadiene CAS No. 77-73-6

Dicyclopentadiene

Cat. No. B1670491
M. Wt: 132.2 g/mol
InChI Key: HECLRDQVFMWTQS-UHFFFAOYSA-N
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Patent
US04588794

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH2:5][CH3:6]>>[CH2:4]1[CH:3]2[CH:5]3[CH:4]=[CH:3][CH:2]([CH:1]2[CH:6]=[CH:5]1)[CH2:6]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the copolymerization reaction

Outcomes

Product
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588794

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH2:5][CH3:6]>>[CH2:4]1[CH:3]2[CH:5]3[CH:4]=[CH:3][CH:2]([CH:1]2[CH:6]=[CH:5]1)[CH2:6]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the copolymerization reaction

Outcomes

Product
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588794

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH2:5][CH3:6]>>[CH2:4]1[CH:3]2[CH:5]3[CH:4]=[CH:3][CH:2]([CH:1]2[CH:6]=[CH:5]1)[CH2:6]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the copolymerization reaction

Outcomes

Product
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588794

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH2:5][CH3:6]>>[CH2:4]1[CH:3]2[CH:5]3[CH:4]=[CH:3][CH:2]([CH:1]2[CH:6]=[CH:5]1)[CH2:6]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the copolymerization reaction

Outcomes

Product
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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